molecular formula C24H20N2O3 B2821073 (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1207048-49-4

(pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2821073
CAS No.: 1207048-49-4
M. Wt: 384.435
InChI Key: BVIFEXGGZZCUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyridine ring, an ethylphenyl group, and an isoquinoline carboxylate moiety

Properties

IUPAC Name

pyridin-4-ylmethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-2-17-7-9-19(10-8-17)26-15-22(20-5-3-4-6-21(20)23(26)27)24(28)29-16-18-11-13-25-14-12-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIFEXGGZZCUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the isoquinoline core.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an ethylbenzene derivative reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction, where a carboxylic acid derivative reacts with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-ylmethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Pyridin-4-ylmethyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Pyridin-4-ylmethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Uniqueness

(pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to the presence of the ethylphenyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Biological Activity

The compound (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate , also referred to as Py-EtPh-DIQ-COOH, is a complex organic molecule notable for its potential biological activities. This compound belongs to the class of isoquinolone derivatives, which are recognized for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O3C_{20}H_{22}N_2O_3, with a molecular weight of approximately 365.385 g/mol. The structure features a pyridine ring, an isoquinoline framework, and a carboxylate functional group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that isoquinolone derivatives, including Py-EtPh-DIQ-COOH, exhibit various biological activities, particularly in the context of cancer research. The following sections summarize key findings regarding the compound's biological activity.

Inhibitory Activity Against Kinases

A study published in the European Journal of Medicinal Chemistry highlights that Py-EtPh-DIQ-COOH demonstrates moderate inhibitory effects on specific kinases involved in cancer cell proliferation and survival, notably FLT3 and Aurora A kinases. These kinases play critical roles in cellular processes such as cell division and apoptosis, making them significant targets for cancer therapy.

Anticancer Potential

The compound has shown promise as an anticancer agent due to its ability to inhibit pathways that lead to tumor growth. Its structural features allow it to interact with various biological targets, potentially leading to apoptosis in cancer cells. Further studies are necessary to evaluate its efficacy and selectivity as a therapeutic agent.

Comparative Biological Activity

To contextualize the biological activity of Py-EtPh-DIQ-COOH, a comparison with other isoquinolone derivatives is presented in the table below:

Compound NameStructural FeaturesBiological Activity
(pyridin-2-yl)methyl 2-(4-ethylphenyl)-1-oxo... Pyridine and isoquinoline structureModerate kinase inhibition
2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)... Contains methoxy and ethoxy groupsAnticancer activity
Ethyl 1-methyl-2-oxo-12-dihydroquinoline... Methyl substitution on nitrogenAntimicrobial properties
7-Hydroxyisoquinoline Hydroxy group additionNeuroprotective effects

This table illustrates the diversity of biological activities among structurally related compounds, emphasizing the unique pharmacological profile of Py-EtPh-DIQ-COOH.

The mechanism by which Py-EtPh-DIQ-COOH exerts its biological effects involves interaction with specific protein targets within cancer cells. By inhibiting key kinases, the compound may disrupt signaling pathways essential for cell survival and proliferation. This disruption can lead to increased apoptosis and reduced tumor growth.

Case Studies

Several case studies have explored the effects of isoquinolone derivatives on cancer cell lines:

  • In vitro Studies : Research involving various cancer cell lines has demonstrated that Py-EtPh-DIQ-COOH can induce apoptosis through kinase inhibition. The results indicate a dose-dependent response where higher concentrations lead to increased cell death.
  • Animal Models : Preliminary studies in animal models have shown that administration of compounds similar to Py-EtPh-DIQ-COOH can significantly reduce tumor size compared to control groups, suggesting potential efficacy in vivo.

Q & A

Q. What are the standard synthetic routes for (pyridin-4-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, and what are their key intermediates?

The synthesis typically involves multi-step pathways, including:

  • Acylation : Using acetic anhydride to introduce carbonyl groups (e.g., ).
  • Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃) to form the isoquinoline core ( ).
  • Functionalization : Pyridinyl and ethylphenyl groups are introduced via nucleophilic substitution or coupling reactions (). Key intermediates include halogenated precursors and protected carboxylate derivatives. Purification often employs column chromatography or recrystallization ( ).

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Data Collection : Single-crystal diffraction data are collected using synchrotron or laboratory sources.
  • Refinement : Programs like SHELXL ( ) refine the structure by minimizing residuals (R-factors).
  • Validation : Hydrogen bonding and π-π interactions are analyzed to validate stereochemistry ( ). Example: Weak C–H⋯O bonds and centrosymmetric dimers observed in similar compounds ( ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions and confirm regioselectivity ( ).
  • IR : Detects carbonyl (1700–1730 cm1^{-1}) and amide stretches ( ).
  • MS : High-resolution mass spectrometry verifies molecular weight and fragmentation patterns ( ).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25–60°C.
  • HPLC Monitoring : Track degradation products over time ().
  • Kinetic Modeling : Calculate half-life using Arrhenius equations ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DOE)?

  • Factor Screening : Vary reaction time, temperature, and catalyst loading (e.g., AlCl₃ in cyclization; ).
  • Response Surface Methodology : Optimize parameters like solvent polarity (e.g., dichlorobenzene vs. toluene; ).
  • Robustness Testing : Validate conditions using split-plot designs ( ).

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests ().
  • Target Engagement Studies : Use thermal shift assays or SPR to confirm binding ().
  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects; ).

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock or Schrödinger to simulate binding to enzymes (e.g., kinases; ).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories ().
  • QSAR Models : Corrogate substituent effects (e.g., pyridinyl vs. phenyl groups) with activity ().

Q. What experimental approaches elucidate the compound’s environmental fate in ecological risk assessments?

  • Compartmental Modeling : Predict distribution in soil-water systems using logPP and pKaK_a ( ).
  • Biodegradation Studies : Aerobic/anaerobic microcosms track metabolite formation ( ).
  • Ecotoxicology : Assess LC50_{50} in Daphnia magna or algal growth inhibition ( ).

Q. How can crystallization conditions be tailored to improve diffraction quality?

  • Solvent Screening : Test polar/non-polar solvent mixtures (e.g., methylene chloride-hexane; ).
  • Additive Trials : Use surfactants or co-crystallizing agents ( ).
  • Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation ( ).

Q. What methodologies validate the compound’s purity for in vivo studies?

  • HPLC-ELSD : Detect non-UV-active impurities ().
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values ().
  • Chiral Chromatography : Ensure enantiomeric excess >98% ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.